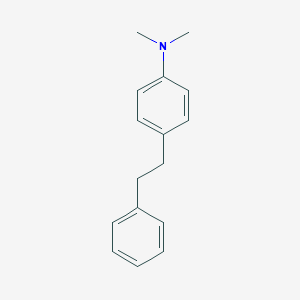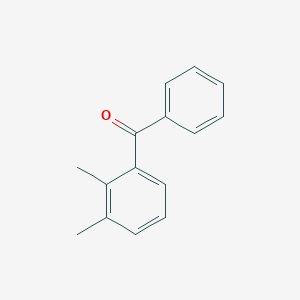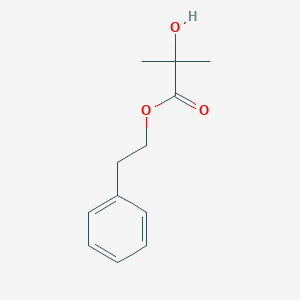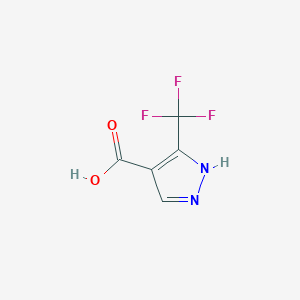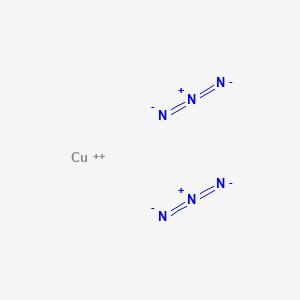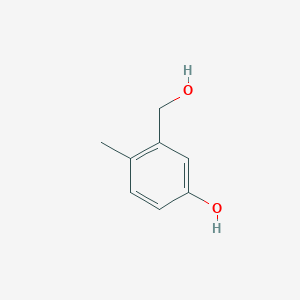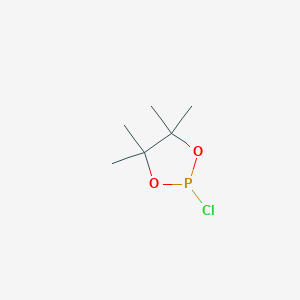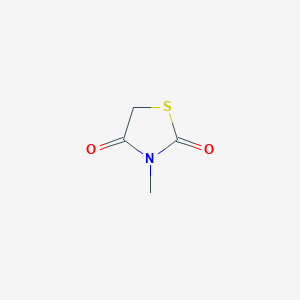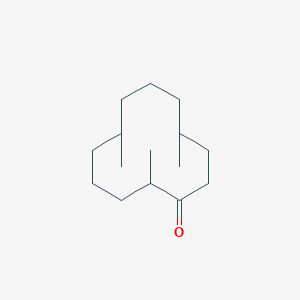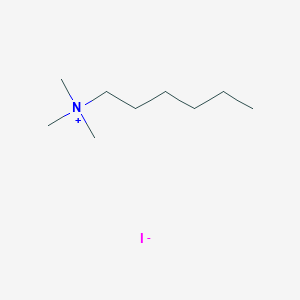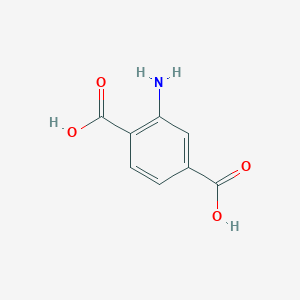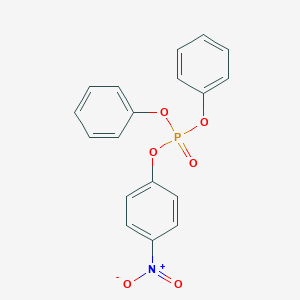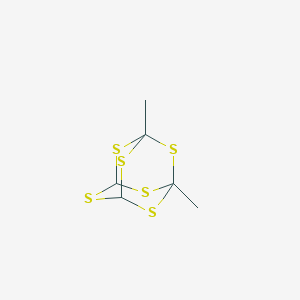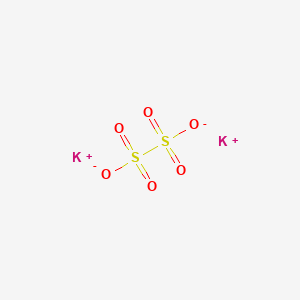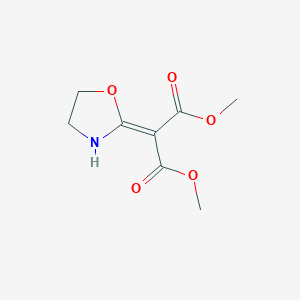
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate is a chemical compound that has been used extensively in scientific research due to its unique properties and potential applications in various fields. The compound is a type of N-heterocyclic carbene (NHC) that has been synthesized through various methods and has been found to exhibit interesting biological and chemical properties. In
作用機序
The mechanism of action of dimethyl (1,3-oxazolidin-2-ylidene)propanedioate is not fully understood, but it is believed to act as a strong nucleophile due to the presence of the carbene center. The compound has been found to be highly reactive and can form stable complexes with various metals, which can be used in various chemical reactions.
生化学的および生理学的効果
The biochemical and physiological effects of dimethyl (1,3-oxazolidin-2-ylidene)propanedioate are not fully understood, but it has been found to exhibit interesting properties that could potentially be used in various applications. The compound has been found to be highly reactive and can form stable complexes with various metals, which could be used in various chemical reactions. It has also been found to have potential applications in drug delivery systems due to its ability to form stable complexes with various drugs.
実験室実験の利点と制限
The advantages of using dimethyl (1,3-oxazolidin-2-ylidene)propanedioate in lab experiments include its ability to act as a strong nucleophile and form stable complexes with various metals, which can be used in various chemical reactions. However, the compound is highly reactive and can be difficult to work with, which could limit its use in certain applications.
将来の方向性
There are many future directions for the use of dimethyl (1,3-oxazolidin-2-ylidene)propanedioate in various applications. Some potential areas of research include the development of new catalysts for various chemical reactions, the use of the compound as a drug delivery system, and the investigation of its potential use in various biological applications. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound.
合成法
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate can be synthesized through various methods, including the reaction of dimethyl malonate with imidazole or by the reaction of dimethyl malonate with 1,3-dibromo-2-propanol in the presence of potassium carbonate. The reaction typically involves the formation of an N-heterocyclic carbene intermediate, which can then be converted into the final product through various methods, including acid-catalyzed hydrolysis.
科学的研究の応用
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate has been used in various scientific research applications due to its unique properties and potential applications in various fields. The compound has been found to exhibit interesting biological and chemical properties, including its ability to act as a catalyst in various reactions, its ability to form stable complexes with various metals, and its potential use as a drug delivery system.
特性
CAS番号 |
919290-12-3 |
|---|---|
製品名 |
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate |
分子式 |
C8H11NO5 |
分子量 |
201.18 g/mol |
IUPAC名 |
dimethyl 2-(1,3-oxazolidin-2-ylidene)propanedioate |
InChI |
InChI=1S/C8H11NO5/c1-12-7(10)5(8(11)13-2)6-9-3-4-14-6/h9H,3-4H2,1-2H3 |
InChIキー |
NQAUUWBDALDZKN-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C1NCCO1)C(=O)OC |
正規SMILES |
COC(=O)C(=C1NCCO1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



